molecular formula C10H15N3O2 B1238555 N-(3-Aminopropyl)-4-methyl-2-nitrobenzenamine

N-(3-Aminopropyl)-4-methyl-2-nitrobenzenamine

Cat. No. B1238555
M. Wt: 209.24 g/mol
InChI Key: FKZUPMCBVURANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EpiCept NP-1 is a prescription topical analgesic cream designed to provide effective, long-term relief from the pain of peripheral neuropathies. Peripheral neuropathies are medical conditions caused by damage to the nerves in the peripheral nervous system. The peripheral nervous system includes nerves that run from the brain and spinal cord to the rest of the body. EpiCept NP-1 Cream is a patented formulation containing two FDA-approved drugs, amitriptyline (a widely-used antidepressant) and ketamine (an NMDA antagonist that is used as an anesthetic).

Scientific Research Applications

Molecular Docking and Computational Studies

  • N-(3-Aminopropyl)-4-methyl-2-nitrobenzenamine analogs have been explored for potential applications against SARS-CoV-2. A study focused on molecular docking, X-ray crystallography, and computational studies of a similar organic compound, revealing its high binding energy and inhibition constant against SARS-CoV-2 main protease (S. Sushanth Kumar & M. Choudhary, 2022).

Catalysis and Surface Chemistry

  • The compound has relevance in the synthesis and characterization of mesoporous silica with surfaces functionalized with aminopropyl groups. This research highlights its role in enhancing the dispersion of alloy particles, thus leading to high activity in specific chemical reactions (Hui Li et al., 2009).

Environmental Remediation

  • Research has shown the potential for derivatives of N-(3-Aminopropyl)-4-methyl-2-nitrobenzenamine in environmental remediation. A study on Cupriavidus sp. strain a3 demonstrated its ability to detoxify various nitroaromatic pollutants, indicating the compound's potential in environmental safety applications (Jyoti Tiwari et al., 2020).

Biocatalysis

  • A study on Escherichia coli strains showcased the potential of this compound in biocatalysis, particularly in the conversion of nitroacetophenones to ortho-aminophenols. This research indicates its utility in the biocatalytic production of various aminophenols (Venkateswarlu Kadiyala et al., 2003).

Photoreleaser Applications

  • The compound's derivatives have been studied for their potential as nitric oxide photodonors. These studies reveal its applications in the controlled release of nitric oxide, a crucial aspect in treating pathological conditions (P. Taladriz‐Blanco & M. D. Oliveira, 2014).

Antibacterial Applications

  • Research on calix[4]arene-based nanoconstructs incorporating derivatives of N-(3-Aminopropyl)-4-methyl-2-nitrobenzenamine demonstrated significant antibacterial activity. The study highlights the amplified nitric oxide release and its potential in antibacterial applications (Ivana Di Bari et al., 2016).

properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N'-(4-methyl-2-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C10H15N3O2/c1-8-3-4-9(12-6-2-5-11)10(7-8)13(14)15/h3-4,7,12H,2,5-6,11H2,1H3

InChI Key

FKZUPMCBVURANR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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